molecular formula C12H14N2OS B2539199 (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide CAS No. 444557-19-1

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide

Cat. No. B2539199
CAS RN: 444557-19-1
M. Wt: 234.32
InChI Key: QUUHRBTWJLZQSM-UHFFFAOYSA-N
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Description

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide, also known as BCTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction. (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.

Mechanism of Action

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by mGluR5, such as the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. This leads to a decrease in the release of neurotransmitters, such as glutamate, and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide has been shown to have various biochemical and physiological effects, such as the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of the release of neurotransmitters. (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide has also been shown to have potential neuroprotective effects and to reduce the neuroinflammation associated with various neurological disorders.

Advantages and Limitations for Lab Experiments

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide has several advantages for lab experiments, such as its selectivity for mGluR5 and its ability to penetrate the blood-brain barrier. However, (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide also has some limitations, such as its potential off-target effects and the need for high concentrations to achieve its desired effects.

Future Directions

There are several future directions for the study of (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide and its potential applications in scientific research. One direction is to study the role of mGluR5 in the regulation of the immune system and its potential applications in the treatment of autoimmune disorders. Another direction is to investigate the potential of (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide and to develop more potent and selective mGluR5 antagonists.
Conclusion:
In conclusion, (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It acts as a selective antagonist of mGluR5 and has been shown to have potential applications in the treatment of various neurological and psychiatric disorders. (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide and its potential applications in scientific research.

Synthesis Methods

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with butylamine, followed by the addition of cyanoacetic acid and a Wittig reaction with (Z)-2-bromo-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate. The final product is obtained through a reduction reaction with lithium aluminum hydride.

properties

IUPAC Name

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-3-6-14-12(15)10(9-13)8-11-5-4-7-16-11/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUHRBTWJLZQSM-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC=CS1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide

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